B1575228 5,6-dihydroxyindole-2-carboxylic acid oxidase (245-254)

5,6-dihydroxyindole-2-carboxylic acid oxidase (245-254)

Cat. No. B1575228
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dihydroxyindole-2-carboxylic acid oxidase

Scientific Research Applications

Oxidative Polymerization to Melanin

5,6-Dihydroxyindole-2-carboxylic acid (DHICA) plays a crucial role in the biosynthesis of eumelanins. It undergoes oxidative polymerization, forming a complex mode of polymerization and yielding various dimers and trimers. This process provides valuable insights into the chemical constitution of both natural and synthetic eumelanins (Pezzella, Napolitano, d’Ischia, & Prota, 1996).

Impact on Physical Properties of Molecules

First principles density functional calculations indicate that carboxylation of DHICA significantly affects the physical properties of the molecules. This includes alterations in stabilities and molecular orbital gaps, which are crucial for understanding the chemical behavior of melanin precursors (Powell, 2004).

Alternative Enzymatic Reactions in Melanogenesis

Research has shown that enzymes like peroxidase, in addition to tyrosinase, can promote the oxidative polymerization of DHICA to melanin pigments. This suggests a potential critical role of peroxidase in melanogenesis (d’Ischia, Napolitano, & Prota, 1991).

Synthetic Eumelanin Derivatives

The synthesis of DHICA-inspired small molecules opens doors to new biological roles beyond melanin. Elaboration of these molecules can lead to access to various indole derivatives, expanding the applications of eumelanin research (Aebly, Levy, Steger, Quirke, & Belitsky, 2018).

Antioxidant Properties and Stability

Studies on melanins derived from DHICA and its esterified forms have revealed significant antioxidant activities and photostability. These properties are crucial for potential applications in health care and cosmetics, as well as understanding the role of melanins in biological systems (Micillo, Iacomino, Perfetti, Panzella, Koike, D’Errico, d’Ischia, & Napolitano, 2018).

Role in GPR35 Agonism

DHICA has been identified as a GPR35 agonist, and research into its analogues has led to the discovery of novel agonists with improved potency. This highlights its potential significance in pharmacology and receptor studies (Deng & Fang, 2012).

Incorporation in Mammalian Melanin

Radiolabelling studies demonstrate that DHICA is incorporated in significant amounts in mammalian melanins, providing direct evidence of its role in melanin biosynthesis (Tsukamoto, Palumbo, d’Ischia, Hearing, & Prota, 1992).

properties

sequence

SLPYWNFATG

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

5,6-dihydroxyindole-2-carboxylic acid oxidase (245-254)

Origin of Product

United States

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